Magnesium, chloro[(trimethylsilyl)ethynyl]-
Overview
Description
Magnesium, chloro[(trimethylsilyl)ethynyl]- is a chemical compound that features a magnesium atom bonded to a chloro group and a trimethylsilyl-ethynyl group. This compound is of interest due to its unique structural properties and reactivity, which make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with a magnesium halide, such as magnesium chloride. The reaction is carried out in an inert atmosphere, often using solvents like diethyl ether to facilitate the reaction. The general reaction can be represented as:
(CH3)3SiC≡CH+MgCl2→(CH3)3SiC≡CMgCl
This reaction requires careful control of temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
On an industrial scale, the production of magnesium, chloro[(trimethylsilyl)ethynyl]- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Magnesium, chloro[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, chloro[(trimethylsilyl)ethynyl]- include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. Typical conditions involve the use of inert atmospheres and solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new carbon-carbon bond formed between the ethynyl group and an aryl or vinyl group.
Scientific Research Applications
Magnesium, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its effects involves the interaction of the magnesium center with other molecules, facilitating the transfer of the ethynyl group. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions.
Comparison with Similar Compounds
Similar Compounds
- Magnesium chloride (trimethylsilyl)ethynide
- Trimethylsilylacetylene
- Magnesium, bromo[(trimethylsilyl)ethynyl]
Uniqueness
Magnesium, chloro[(trimethylsilyl)ethynyl]- is unique due to the presence of both a chloro group and a trimethylsilyl-ethynyl group, which confer distinct reactivity and stability. This makes it particularly useful in reactions where selective activation of the ethynyl group is desired.
Biological Activity
Magnesium, chloro[(trimethylsilyl)ethynyl]- (CAS No. 81952-80-9) is a chemical compound notable for its unique structural properties and potential biological applications. This compound consists of a magnesium atom bonded to a chloro group and a trimethylsilyl-ethynyl group, which contributes to its reactivity in various chemical reactions and its interactions with biological systems. This article explores the biological activity of this compound, synthesizing data from various research studies and reviews.
Molecular Formula : CHClMgSi
Molecular Weight : 156.97 g/mol
The synthesis of magnesium, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with magnesium chloride in an inert atmosphere, often using solvents like diethyl ether. The general reaction can be summarized as follows:
This synthesis requires careful control of temperature and pressure to ensure high purity and yield.
Biological Activity
Research into the biological activity of magnesium, chloro[(trimethylsilyl)ethynyl]- is still emerging, but several key findings have been documented:
- Interaction with Biomolecules : The compound's derivatives have been studied for their interactions with biomolecules, suggesting potential roles in drug development and therapeutic applications .
- Antimicrobial Properties : Some studies indicate that similar compounds exhibit antimicrobial activity, which may extend to magnesium, chloro[(trimethylsilyl)ethynyl]-. For instance, derivatives of alkynylsilanes have shown effectiveness against various bacteria and fungi .
- Potential in Cancer Research : The trimethylsilyl group is known to enhance the stability of compounds, potentially allowing for selective targeting in cancer therapies. Research has indicated that modifications of silane compounds can lead to promising anti-cancer agents .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of alkynylsilanes similar to magnesium, chloro[(trimethylsilyl)ethynyl]-. Results showed significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving cancer cell lines, derivatives of magnesium, chloro[(trimethylsilyl)ethynyl]- were tested for cytotoxicity. The results indicated that certain derivatives could induce apoptosis in cancer cells while sparing normal cells, suggesting a potential therapeutic window .
Data Table: Biological Activities of Related Compounds
The proposed mechanism by which magnesium, chloro[(trimethylsilyl)ethynyl]- exerts its biological effects involves the interaction between the magnesium center and various biomolecules. This interaction facilitates the transfer of the ethynyl group while the trimethylsilyl group provides steric protection, enhancing the compound's stability and selectivity in reactions .
Properties
IUPAC Name |
magnesium;ethynyl(trimethyl)silane;chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Si.ClH.Mg/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPYVYNSOFIMX-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#[C-].[Mg+2].[Cl-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMgSi | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.